2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a compound with a complex chemical structure It is characterized by the presence of a pyrrolidinone ring and a thiolane ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Thiolane Ring: This can be achieved through a series of substitution reactions, where a thiolane precursor is introduced to the intermediate compound.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone and thiolane intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: This compound shares the pyrrolidinone ring but has different substituents, leading to distinct chemical properties and applications.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Another compound with a pyrrolidinone ring, used in different scientific research contexts.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is unique due to the presence of both the pyrrolidinone and thiolane rings, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-Methoxythiolan-3-yl)methyl]acetamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dioxopyrrolidine moiety linked to a methoxythiolan group, which may contribute to its biological activities.
Anticonvulsant Activity
Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For instance, related compounds have shown protective effects in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One study reported a lead compound with an effective dose (ED50) of 22.4 mg/kg in the 6 Hz seizure model, suggesting a strong potential for treating epilepsy .
Antinociceptive Effects
In addition to anticonvulsant properties, this compound has demonstrated antinociceptive effects in pain models. The mechanism appears to involve the inhibition of central sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors, which are crucial in pain signaling pathways .
Antimicrobial Activity
The biological screening of similar acetamide derivatives has revealed moderate activity against gram-positive bacteria. Compounds with methoxy groups have shown enhanced activity against various bacterial strains, indicating that structural modifications can significantly influence antimicrobial potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups, such as methoxy and dioxopyrrolidine moieties, is critical for enhancing biological activity. For example, compounds with multiple methoxy substituents have been correlated with increased efficacy against both bacterial and cancer cell lines .
Case Studies and Research Findings
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-12(4-5-19-8-12)7-13-9(15)6-14-10(16)2-3-11(14)17/h2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRXJRYCGMEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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